molecular formula C14H15NO4 B11159570 N-(1-benzofuran-2-ylcarbonyl)norvaline

N-(1-benzofuran-2-ylcarbonyl)norvaline

Cat. No.: B11159570
M. Wt: 261.27 g/mol
InChI Key: DVUCQPOBFPXJKK-UHFFFAOYSA-N
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Description

N-(1-Benzofuran-2-ylcarbonyl)norvaline is a synthetic chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. It is structurally characterized by the fusion of a benzofuran ring system, a privileged scaffold in pharmaceutical development , with the non-proteinogenic amino acid norvaline . The benzofuran moiety is a common structural feature in compounds with diverse biological activities and is frequently investigated in the discovery of new enzyme inhibitors . Norvaline (2-aminopentanoic acid) is a non-proteinogenic amino acid known to function as an inhibitor of enzymes such as ornithine transcarbamylase (OTC), interacting with key residues in the enzyme's active site . The molecular architecture of this compound, which links these two pharmacologically relevant units via a carbonyl group, suggests its potential utility as a novel chemical tool or a starting point for the development of enzyme inhibitors. Researchers may find value in this compound for probing aminopeptidase functions, given the established interest in benzofuran derivatives as inhibitors for enzymes like Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) , or for studying metabolic pathways involving OTC . Its specific mechanism of action and research value are hypothesis-generating and require empirical validation through dedicated scientific investigation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-(1-benzofuran-2-carbonylamino)pentanoic acid

InChI

InChI=1S/C14H15NO4/c1-2-5-10(14(17)18)15-13(16)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8,10H,2,5H2,1H3,(H,15,16)(H,17,18)

InChI Key

DVUCQPOBFPXJKK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Benzofuran Core Formation

The benzofuran-2-carbonyl moiety is typically synthesized via cyclocondensation of salicylaldehyde derivatives with α-haloketones. For example, 2-acetylbenzofuran (2 ) is prepared by reacting salicylaldehyde with chloroacetone in dry acetone under potassium carbonate catalysis. This method achieves a 75–85% yield, with the acetyl group serving as a precursor for subsequent carbonyl activation.

Alternative approaches leverage deep eutectic solvents (DES) to improve reaction efficiency. A K₂CO₃-glycerol DES system reduces the cyclization temperature of 1-(benzofuran-2-yl)ethan-1-one from 130°C to 80°C while suppressing side reactions. The glycerol component acts as a dehydrating agent, facilitating aziridinium intermediate formation during Willgerodt–Kindler thioamide synthesis.

Carbonyl Activation for Acylative Coupling

The benzofuran-2-carbonyl group is activated for amide bond formation via conversion to acyl chlorides or sulfonates. Patent data reveals that treating 2-butylbenzofuran-5-carboxylic acid with tosyl chloride in dichloroethane at 75–80°C generates the corresponding acyl tosylate, which undergoes nucleophilic substitution with amines. For N-(1-benzofuran-2-ylcarbonyl)norvaline, this step involves reacting benzofuran-2-carbonyl chloride with norvaline’s α-amino group under Schotten-Baumann conditions.

Table 1: Comparison of Carbonyl Activation Methods

MethodReagentSolventTemperature (°C)Yield (%)
Acyl chlorideSOCl₂DCM0–2578
Acyl tosylateTsCl, Et₃NDichloroethane75–8085
Mixed anhydrideClCO₂iPr, Et₃NTHF-1572

Norvaline Coupling and Protection Strategies

Amino Group Protection

Norvaline’s α-amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups prior to acylation. Boc protection is preferred due to its compatibility with acidic coupling conditions. In a typical procedure, norvaline is treated with di-tert-butyl dicarbonate in a 1:1 THF/water mixture at pH 9–10, achieving >95% protection efficiency.

Acylation Reactions

Coupling the protected norvaline with benzofuran-2-carbonyl chloride proceeds via a two-phase system. A 2024 study demonstrated that using 1.2 equivalents of acyl chloride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst at 0°C yields N-(1-benzofuran-2-ylcarbonyl)-N-Boc-norvaline in 88% yield. The reaction is quenched with aqueous NaHCO₃ to neutralize excess HCl.

Deprotection and Final Product Isolation

Boc Group Removal

Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at room temperature for 2 hours. This step cleaves the Boc group while preserving the benzofuran ring and amide bond. Post-deprotection, the crude product is washed with cold ether to remove TFA residues.

Chromatographic Purification

Final purification employs reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at 12–14 minutes under these conditions, yielding >99% purity as confirmed by LC-MS.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.45 (m, 3H, benzofuran-H), 5.74 (s, 1H, exo-cyclic olefin), 4.32 (q, J = 6.8 Hz, 1H, α-CH), 2.51–2.24 (m, 2H, β-CH₂), 1.62 (sextet, J = 7.2 Hz, 2H, γ-CH₂), 0.96 (t, J = 7.4 Hz, 3H, δ-CH₃).

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=C benzofuran).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the exo-cyclic double bond in the benzofuran moiety, with key bond lengths of 1.34 Å (C=C) and 1.45 Å (C–O).

Optimization and Scalability

One-Pot Synthesis

Recent advances enable a one-pot sequence combining benzofuran cyclization, norvaline coupling, and deprotection. Using NaOAc in acetic anhydride at 80°C, the process achieves an 82% overall yield with <2% dimerization byproducts.

Green Chemistry Approaches

DES systems reduce solvent waste by 40% compared to traditional methods. A K₂CO₃-glycerol DES achieves 89% yield in benzofuran synthesis while enabling catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzofuran-2-yl)formamido]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzofuran ring can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(1-Benzofuran-2-yl)formamido]pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1-Benzofuran-2-yl)formamido]pentanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzofuran ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The formamido and pentanoic acid groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N-(1-Benzofuran-2-ylcarbonyl)norvaline belongs to a broader class of acylated non-canonical amino acids. Key comparisons include:

Compound Structure Key Features Biological Relevance
Norvaline CH₃(CH₂)₂CH(NH₂)COOH Non-proteinogenic; accumulates under metabolic stress in E. coli . Misincorporation into recombinant proteins affects product quality .
N-Benzofuran-2-carbonylnorvaline Benzofuran-2-carbonyl group attached to norvaline’s α-amino group Enhanced aromaticity; potential for improved membrane permeability or enzyme inhibition. Limited direct studies; inferred from norvaline’s behavior and benzofuran’s effects.
Norleucine CH₃(CH₂)₃CH(NH₂)COOH Structural isomer of norvaline; longer alkyl chain. Similar accumulation patterns in E. coli under oxygen limitation .
Benzathine benzylpenicillin Dibenzylethylenediamine salt of benzylpenicillin Antibiotic; unrelated structure but shares a benzyl group for stability/solubility . Clinically used for prolonged antibiotic release .

Pharmacological and Industrial Implications

  • Norvaline Misincorporation: In biopharmaceutical production, norvaline misincorporation into recombinant proteins can alter efficacy or immunogenicity. Trace element supplementation reduces this risk .
  • N-Benzofuran-2-carbonylnorvaline: The benzofuran group may confer resistance to proteolytic degradation or improve binding to hydrophobic enzyme pockets, though empirical data are lacking.

Q & A

Q. What synthetic strategies are effective for preparing N-(1-benzofuran-2-ylcarbonyl)norvaline?

  • Methodological Answer : Synthesis typically involves coupling the benzofuran-2-carbonyl moiety to norvaline. A common approach uses Fmoc-protected norvaline (e.g., N-Fmoc-L-norvaline, CAS 135112-28-6) to prevent undesired side reactions during acylation . After deprotection, the benzofuran carbonyl group is introduced via a carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification via reverse-phase HPLC ensures high purity (>98%), with structural confirmation by 1H^1H-NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR resolve the benzofuran aromatic signals (δ 6.8–7.5 ppm) and norvaline’s α-proton (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 304.12) .
  • GC-MS with Derivatization : For trace analysis, norvaline derivatives (e.g., TBDMS) are quantified using norvaline as an internal standard .

Q. How can researchers detect norvaline contamination in recombinant protein preparations?

  • Methodological Answer : Use amino acid analysis (AAA) with norvaline as an internal standard. Hydrolyze proteins (6M HCl, 110°C, 24h), derivatize with N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide, and analyze via GC-MS. Norvaline co-elution indicates misincorporation .

Advanced Research Questions

Q. What experimental controls are essential when studying norvaline’s biological effects?

  • Methodological Answer :
  • Negative Controls : Use wild-type bacterial strains (e.g., E. coli with functional leucyl-tRNA synthetase) to rule out mistranslation artifacts .
  • Replication : Perform triplicate cultivations under identical conditions (e.g., microaerobic vs. aerobic) to assess reproducibility .
  • Analytical Controls : Spike samples with deuterated norvaline to validate detection limits in proteomic workflows .

Q. How does norvaline misincorporation occur in recombinant proteins, and what are its implications?

  • Methodological Answer : Norvaline misincorporation arises from tRNA synthetase errors, particularly under microaerobic conditions or high glucose stress. Use shotgun proteomics with unbiased modification analysis (e.g., LC-MS/MS) to quantify misincorporation rates. For example, in E. coli with defective LeuRS, norvaline replaces leucine in ~10% of residues, reducing cell fitness by 30% .

Q. How can researchers resolve contradictions in norvaline biosynthesis under varying culture conditions?

  • Methodological Answer :
  • Scale-Down Bioreactor Studies : Simulate industrial-scale gradients (e.g., glucose spikes) to test norvaline production in lab-scale setups .
  • Metabolomic Profiling : Compare intracellular leucine/isoleucine pools (via LC-MS) under aerobic vs. microaerobic conditions to identify metabolic bottlenecks .
  • tRNA Sequencing : Identify isoacceptor preferences (e.g., tRNALeu(CAG)) during norvaline mischarging using RNA-seq .

Q. What advanced techniques quantify norvaline’s impact on protein stability and function?

  • Methodological Answer :
  • Circular Dichroism (CD) : Compare secondary structures of norvaline-containing proteins vs. wild type to assess folding defects.
  • Thermal Shift Assays : Measure melting temperatures (TmT_m) to evaluate thermodynamic stability .
  • Enzymatic Assays : Test activity of norvaline-substituted enzymes (e.g., esterases) to link misincorporation to functional losses .

Methodological Considerations

  • Data Interpretation : Address conflicting reports on norvaline production by correlating culture parameters (e.g., oxygen levels, nutrient gradients) with proteomic/metabolomic datasets .
  • Safety Protocols : Handle this compound as a hazardous material (avoid inhalation, use PPE) based on analogous compounds’ safety profiles .

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